molecular formula C19H17BrF3N3OS B12493635 2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12493635
M. Wt: 472.3 g/mol
InChI Key: HPKQTECNHUMLGQ-UHFFFAOYSA-N
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Description

2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common approach is to start with the bromination of benzamide to form 2-bromobenzamide. This intermediate is then reacted with 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds with extended conjugation.

Scientific Research Applications

2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The bromine atom and trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is unique due to its combination of a bromine atom, a pyrrolidine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17BrF3N3OS

Molecular Weight

472.3 g/mol

IUPAC Name

2-bromo-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H17BrF3N3OS/c20-14-6-2-1-5-13(14)17(27)25-18(28)24-15-11-12(19(21,22)23)7-8-16(15)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10H2,(H2,24,25,27,28)

InChI Key

HPKQTECNHUMLGQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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